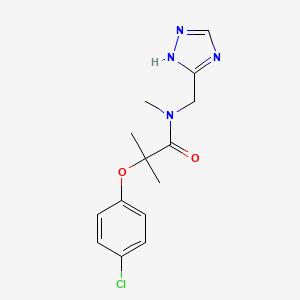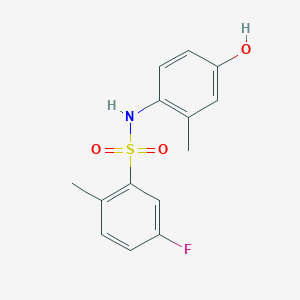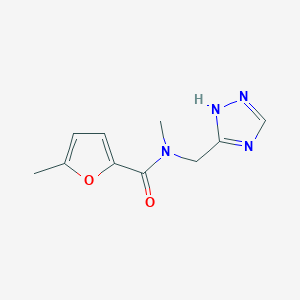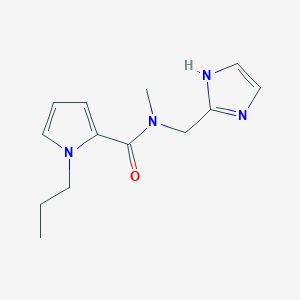
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in the treatment of prostate cancer and is currently being investigated for its potential use in other types of cancer.
Mechanism of Action
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide inhibits the enzyme CYP17A1, which is involved in two key steps in the biosynthesis of androgens. Specifically, CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and the conversion of progesterone to 17α-hydroxyprogesterone. By blocking these reactions, this compound reduces the levels of androgens in the body.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce the levels of testosterone and other androgens in the body. This can lead to a reduction in the size of prostate tumors and a slowing of the progression of prostate cancer. However, this compound can also have negative effects on bone density and can cause hot flashes and other side effects.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, which makes it useful for studying the role of this enzyme in androgen biosynthesis. However, this compound can also have off-target effects and can interact with other enzymes and receptors in the body, which can complicate experimental results.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide. One area of interest is the use of this compound in combination with other drugs for the treatment of prostate cancer. Another area of interest is the investigation of this compound for its potential use in other types of cancer, such as breast cancer and ovarian cancer. Additionally, there is ongoing research into the development of new and more potent inhibitors of CYP17A1, which could have even greater efficacy and fewer side effects than this compound.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide involves several steps, including the reaction of 4-chlorophenol with 2,2-dimethylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then reacted with 1H-1,2,4-triazole-5-methanol to form the corresponding ester, which is finally converted to this compound by reaction with dimethylamine.
Scientific Research Applications
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has been extensively studied for its potential use in the treatment of prostate cancer. It works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow the growth of prostate cancer cells.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,21-11-6-4-10(15)5-7-11)13(20)19(3)8-12-16-9-17-18-12/h4-7,9H,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBQKPONFUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=NC=NN1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycycloheptyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7594757.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)
![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)


![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)



![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)